Cas no 1780459-02-0 (2-(azetidin-1-yl)methylbenzoic acid)

2-(azetidin-1-yl)methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid, 2-(1-azetidinylmethyl)-
- 2-(azetidin-1-yl)methylbenzoic acid
- 2-[(Azetidin-1-yl)methyl]benzoic acid
- 2-[(Azetidin-1-yl)methyl]benzoicacid
- 1780459-02-0
- EN300-1196915
-
- Inchi: 1S/C11H13NO2/c13-11(14)10-5-2-1-4-9(10)8-12-6-3-7-12/h1-2,4-5H,3,6-8H2,(H,13,14)
- InChI Key: IOEJSAQQRAUQMV-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC=CC=C1CN1CCC1
Computed Properties
- Exact Mass: 191.094628657g/mol
- Monoisotopic Mass: 191.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5Ų
- XLogP3: -0.9
Experimental Properties
- Density: 1.250±0.06 g/cm3(Predicted)
- Boiling Point: 315.0±17.0 °C(Predicted)
- pka: 3.61±0.36(Predicted)
2-(azetidin-1-yl)methylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1196915-0.05g |
2-[(azetidin-1-yl)methyl]benzoic acid |
1780459-02-0 | 0.05g |
$612.0 | 2023-06-08 | ||
Enamine | EN300-1196915-0.5g |
2-[(azetidin-1-yl)methyl]benzoic acid |
1780459-02-0 | 0.5g |
$699.0 | 2023-06-08 | ||
Enamine | EN300-1196915-2.5g |
2-[(azetidin-1-yl)methyl]benzoic acid |
1780459-02-0 | 2.5g |
$1428.0 | 2023-06-08 | ||
Enamine | EN300-1196915-0.25g |
2-[(azetidin-1-yl)methyl]benzoic acid |
1780459-02-0 | 0.25g |
$670.0 | 2023-06-08 | ||
Enamine | EN300-1196915-1.0g |
2-[(azetidin-1-yl)methyl]benzoic acid |
1780459-02-0 | 1g |
$728.0 | 2023-06-08 | ||
Enamine | EN300-1196915-5000mg |
2-[(azetidin-1-yl)methyl]benzoic acid |
1780459-02-0 | 5000mg |
$2028.0 | 2023-10-03 | ||
Enamine | EN300-1196915-1000mg |
2-[(azetidin-1-yl)methyl]benzoic acid |
1780459-02-0 | 1000mg |
$699.0 | 2023-10-03 | ||
Enamine | EN300-1196915-10000mg |
2-[(azetidin-1-yl)methyl]benzoic acid |
1780459-02-0 | 10000mg |
$3007.0 | 2023-10-03 | ||
Enamine | EN300-1196915-100mg |
2-[(azetidin-1-yl)methyl]benzoic acid |
1780459-02-0 | 100mg |
$615.0 | 2023-10-03 | ||
Enamine | EN300-1196915-250mg |
2-[(azetidin-1-yl)methyl]benzoic acid |
1780459-02-0 | 250mg |
$642.0 | 2023-10-03 |
2-(azetidin-1-yl)methylbenzoic acid Related Literature
-
1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
4. Back matter
-
5. Caper tea
Additional information on 2-(azetidin-1-yl)methylbenzoic acid
2-(Azetidin-1-yl)methylbenzoic Acid: A Comprehensive Overview
The compound with CAS No. 1780459-02-0, commonly referred to as 2-(azetidin-1-yl)methylbenzoic acid, has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is a derivative of benzoic acid, with a unique substitution pattern that imparts distinct chemical and biological properties. The presence of the azetidine ring, a four-membered saturated heterocycle, introduces intriguing structural features that have been explored in various research contexts.
Recent studies have highlighted the potential of 2-(azetidin-1-yl)methylbenzoic acid as a scaffold for drug development. Its structure allows for extensive functionalization, enabling researchers to investigate its role in modulating biological pathways. For instance, the compound has been examined for its ability to interact with specific enzymes and receptors, making it a promising candidate in the design of therapeutic agents.
The synthesis of CAS No. 1780459-02-0 involves a multi-step process that combines principles of organic synthesis and catalytic chemistry. Researchers have employed various strategies, including nucleophilic substitution and cyclization reactions, to construct the azetidine ring and attach it to the benzoic acid moiety. These methods have been optimized to achieve high yields and purity, ensuring the compound's suitability for advanced biological studies.
In terms of pharmacological properties, 2-(azetidin-1-yl)methylbenzoic acid has demonstrated selectivity towards certain targets in vitro. Preclinical studies suggest that it may exhibit anti-inflammatory or antioxidant activities, depending on its structural modifications. Furthermore, computational modeling has provided insights into its binding affinity and molecular dynamics, paving the way for future therapeutic applications.
The integration of azetidine into the benzoic acid framework introduces steric and electronic effects that influence the compound's behavior in biological systems. These effects have been leveraged in designing analogs with enhanced bioavailability and efficacy. For example, substituent modifications at the benzoic acid position have been shown to improve solubility and permeability, critical factors for drug delivery.
From an analytical standpoint, the characterization of CAS No. 1780459-02-0 has relied on advanced spectroscopic techniques such as NMR and mass spectrometry. These methods have provided detailed insights into its molecular structure and purity, ensuring its reliability as a research tool.
In conclusion, 2-(azetidin-1-yl)methylbenzoic acid represents a valuable compound in contemporary chemical research. Its unique structure, coupled with emerging findings from preclinical studies, positions it as a potential lead molecule in drug discovery efforts. As research continues to unfold, this compound is expected to contribute significantly to our understanding of small molecule therapeutics.
1780459-02-0 (2-(azetidin-1-yl)methylbenzoic acid) Related Products
- 1443314-47-3([3,5-bis(trifluoromethyl)phenyl]-(1,3-thiazol-2-yl)methanone)
- 2248220-15-5((2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid)
- 1206996-31-7(2-[(1-benzyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetonitrile)
- 2319721-06-5(N-1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl-1H-indole-3-carboxamide)
- 1259157-54-4(3,6-dichloro-N-[3-(morpholine-4-carbonyl)phenyl]pyridine-2-carboxamide)
- 1060651-05-9(1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one)
- 1342707-37-2(Ethyl 2-amino-3-bromobenzoate)
- 1261727-14-3(3-Fluoro-4-(trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine)
- 941895-63-2(N'-(4-fluorophenyl)-N-(3-nitrophenyl)ethanediamide)
- 862831-14-9(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(pyridin-3-yl)methylacetamide)


